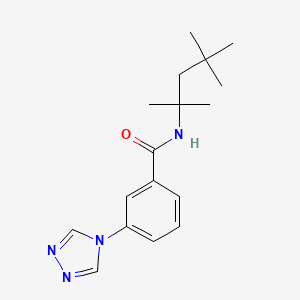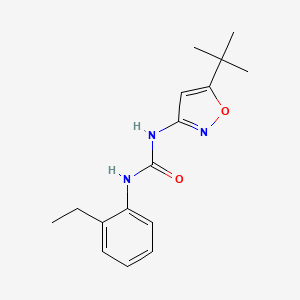
N-(1,1,3,3-tetramethylbutyl)-3-(4H-1,2,4-triazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1,3,3-tetramethylbutyl)-3-(4H-1,2,4-triazol-4-yl)benzamide, commonly known as TBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBB is a benzamide derivative that has been synthesized using different methods.
Wirkmechanismus
TBB inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of substrates by GSK-3, leading to the inhibition of downstream signaling pathways. TBB has been shown to be a selective inhibitor of GSK-3, with minimal effects on other kinases.
Biochemical and Physiological Effects:
TBB has been shown to have various biochemical and physiological effects. In cancer research, TBB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurobiology, TBB has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In infectious diseases, TBB has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
TBB has several advantages as a research tool. It is a selective inhibitor of GSK-3, making it a useful tool for studying the role of GSK-3 in various cellular processes. TBB is also stable in aqueous solutions, making it easy to handle in laboratory experiments. However, TBB has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of TBB. One direction is the development of TBB derivatives with improved selectivity and potency. Another direction is the investigation of the role of GSK-3 in other diseases, such as inflammatory diseases and cardiovascular diseases. Furthermore, the potential use of TBB as a therapeutic agent in various diseases warrants further investigation.
Conclusion:
In conclusion, TBB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBB is a selective inhibitor of GSK-3, making it a useful tool for studying the role of GSK-3 in various cellular processes. TBB has been shown to have various biochemical and physiological effects, making it a potential therapeutic agent for various diseases. Further research is needed to explore the full potential of TBB in scientific research and its potential use as a therapeutic agent.
Synthesemethoden
TBB can be synthesized using different methods. The most commonly used method involves the reaction of 3-(4H-1,2,4-triazol-4-yl)aniline with 1,1,3,3-tetramethylbutyl isocyanate in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained by column chromatography. Other methods involve the use of different reagents and conditions, but the overall reaction mechanism remains the same.
Wissenschaftliche Forschungsanwendungen
TBB has been extensively studied for its potential applications in various fields such as cancer research, neurobiology, and infectious diseases. TBB has been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 has been implicated in the pathogenesis of various diseases, including cancer, Alzheimer's disease, and diabetes. TBB has been shown to inhibit GSK-3 in vitro and in vivo, making it a potential therapeutic agent for these diseases.
Eigenschaften
IUPAC Name |
3-(1,2,4-triazol-4-yl)-N-(2,4,4-trimethylpentan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-16(2,3)10-17(4,5)20-15(22)13-7-6-8-14(9-13)21-11-18-19-12-21/h6-9,11-12H,10H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZNQVZHJLHDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC(=CC=C1)N2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(benzylsulfonyl)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B5482498.png)
![1-phenylspiro[3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9,2'-oxirane]](/img/structure/B5482504.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-difluorobenzamide](/img/structure/B5482506.png)
![4-(methylthio)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5482517.png)
![6-methyl-2-[(4-nitrophenoxy)methyl]-4-pyrimidinamine](/img/structure/B5482525.png)

![3-{5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5482541.png)

![2,4,5-trimethyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5482552.png)
![(3S*,5S*)-5-[(cyclopropylamino)carbonyl]-1-[4-(2-thienyl)butanoyl]-3-piperidinecarboxylic acid](/img/structure/B5482561.png)
![3-amino-N-[2-(2-methoxyphenyl)ethyl]-5-methyl-4-isoxazolesulfonamide](/img/structure/B5482565.png)
![N-(2,3-dichlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5482570.png)
![2-ethoxy-6-iodo-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5482579.png)